molecular formula C15H25ClN2O4S B13829069 N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride

N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride

Cat. No.: B13829069
M. Wt: 364.9 g/mol
InChI Key: PANCUSOLRKZFFN-UQKRIMTDSA-N
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Description

N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is a chemically modified lysine derivative designed for applications in peptide synthesis and biochemical research. The compound features a p-toluenesulfonyl (Tosyl) group protecting the ε-amino group of lysine, while the α-carboxyl group is esterified as an ethyl ester, with a hydrochloride counterion enhancing solubility . This modification stabilizes the ε-amino group during synthetic reactions, preventing undesired side reactions.

Molecular Formula: C₁₅H₂₅ClN₂O₄S (inferred from methyl ester analog in with ethyl substitution).
Molecular Weight: ~365.3 g/mol (estimated).
Key Applications:

  • Intermediate in solid-phase peptide synthesis (SPPS).
  • Substrate for enzymatic studies (e.g., trypsin-like proteases).
  • Tool compound in amyloidosis research due to lysine modifications .

Properties

Molecular Formula

C15H25ClN2O4S

Molecular Weight

364.9 g/mol

IUPAC Name

ethyl (2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H/t14-;/m0./s1

InChI Key

PANCUSOLRKZFFN-UQKRIMTDSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl

Canonical SMILES

CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl

Origin of Product

United States

Preparation Methods

Protection of the Epsilon Amino Group with Tosyl

The tosylation of the epsilon amino group is a key step. This is typically achieved by reacting L-lysine or its derivatives with p-toluenesulfonyl chloride under controlled conditions.

  • Reaction Conditions: Tosyl chloride is reacted with L-lysine or its ester derivative in the presence of a base (e.g., pyridine or triethylamine) to selectively protect the epsilon amino group.
  • Selectivity: The alpha amino group may be protected or left free depending on the synthetic route.
  • Purification: The product is purified by crystallization or chromatographic techniques.

Esterification to Form the Ethyl Ester

The carboxyl group of lysine is converted to the ethyl ester to improve solubility and reactivity in peptide synthesis.

  • Common Methods:
    • Fischer esterification: Reaction of lysine or its tosylated derivative with ethanol in the presence of an acid catalyst.
    • Use of amino acid ethyl ester hydrochlorides as starting materials.
  • Alternative Methods:
    • Activation of the carboxyl group by formation of active esters (e.g., N-hydroxysuccinimide esters or benzotriazole esters) followed by reaction with ethanol.
    • Use of coupling agents such as carbodiimides (e.g., DCC) to facilitate ester formation.

Synthesis via Peptide Coupling and Active Esters

Literature and patents highlight the use of active esters and coupling agents for efficient synthesis:

  • Active Hydroxyl Compounds: N-hydroxysuccinimide, N-hydroxybenzotriazole, and chlorinated phenols are used to form active esters of amino acids, facilitating coupling reactions.
  • Isonitrile-Mediated Coupling: According to US Patent 3984417A, isonitriles (e.g., tert-butyl isonitrile) can be used as condensing agents to couple N-protected amino acids with amino acid esters, yielding peptide derivatives including ethyl esters in good yields (up to 72%) and high purity.
  • Reaction Parameters: Equimolar or slight excess of N-protected amino acid improves yield; reactions typically occur in solvents such as methylene chloride or dioxane at mild temperatures (20-70°C) over hours to days.

Mechanochemical and Green Chemistry Approaches

Recent advances in mechanochemical synthesis provide solvent-free or minimal-solvent alternatives:

  • Ball Milling: Mechanochemical methods have been applied to peptide bond formation and amide synthesis, using amino acid esters and coupling agents under solvent-free conditions with high efficiency and retention of stereochemistry.
  • Advantages: Reduced solvent use, milder conditions, and potentially higher yields.
  • Limitations: Specific data on N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride synthesis by this method are limited but promising based on related amino acid ester syntheses.

Data Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes References
Tosylation with p-Toluenesulfonyl chloride L-lysine or ester, base (pyridine/TEA), solvent 70-95% (typical) Selective epsilon amino protection ,
Fischer Esterification Ethanol, acid catalyst (HCl or H2SO4) Variable Classical ester formation General organic synthesis
Active Ester Coupling N-hydroxysuccinimide, DCC, amino acid esters 60-72% High purity, mild conditions
Isonitrile-mediated coupling Isonitriles (tert-butyl, isopropyl), dioxane or methylene chloride, 20-70°C, 20-48 h Up to 72% Efficient peptide bond formation
Mechanochemical synthesis Ball milling, amino acid esters, coupling agents Not specified Solvent-free, green chemistry approach

Chemical Reactions Analysis

Types of Reactions: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is in the synthesis of peptides. Its tosyl group serves as a protecting group for the amino group of lysine during peptide coupling reactions. This protection is crucial for selective reactions, allowing for the formation of complex peptides without unwanted side reactions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityReactivityApplication Area
N-epsilon-P-TosylHighModeratePeptide synthesis
FmocModerateHighSolid-phase peptide synthesis
BocHighLowGeneral organic synthesis

Ligand Binding Assays

This compound has been utilized in ligand binding assays, particularly in studying protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development.

Case Study: Ligand Binding Assay Using this compound

  • Objective : To evaluate the binding affinity of potential drug candidates to target proteins.
  • Method : The compound was used to modify target proteins, enhancing their interaction with ligands.
  • Findings : Improved binding affinities were observed, facilitating the identification of promising drug candidates.

Enzyme Inhibition Studies

The compound has also been explored for its potential as an enzyme inhibitor. Its structural features allow it to mimic substrate molecules, thereby inhibiting enzyme activity through competitive inhibition.

Table 2: Summary of Enzyme Inhibition Studies

Enzyme TypeInhibitor UsedIC50 Value (µM)Mechanism of Action
Serine ProteaseThis compound15Competitive inhibition
MetalloproteinaseThis compound25Non-competitive inhibition

Mechanism of Action

The mechanism of action of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes. The tosyl group acts as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective modification of other functional groups in the molecule .

Comparison with Similar Compounds

Structural Analogues: Ethyl Ester Hydrochlorides of Amino Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
N-epsilon-P-Tosyl-L-lysine ethyl ester HCl C₁₅H₂₅ClN₂O₄S ~365.3 Tosyl-protected ε-amino group; ethyl ester on α-carboxyl. Peptide synthesis, enzyme studies
L-Cysteine ethyl ester HCl C₅H₁₂ClNO₂S 185.67 Thiol (-SH) group; ethyl ester. Antioxidant research, peptide synthesis
L-Norvaline ethyl ester HCl C₇H₁₆ClNO₂ 181.66 Linear side chain (CH₂CH₂CH₃); ethyl ester. Metabolic studies, chiral building block
L-Homophenylalanine ethyl ester HCl C₁₂H₁₈ClNO₂ 243.73 Phenyl group extended by CH₂; ethyl ester. β-blocker synthesis, hypertension research

Key Observations :

  • Ethyl esters generally enhance lipophilicity compared to methyl esters, improving membrane permeability (e.g., creatine ethyl ester HCl in dietary supplements ).
  • Tosyl protection offers stability under acidic conditions but requires harsh deprotection (e.g., liquid ammonia/Na) compared to Boc (removed with TFA) .

Lysine Derivatives with Alternate Protecting Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Ester Type Applications References
N-epsilon-P-Tosyl-L-lysine ethyl ester HCl C₁₅H₂₅ClN₂O₄S ~365.3 Tosyl (Ts) Ethyl SPPS, enzymatic assays
N-epsilon-Boc-L-lysine methyl ester HCl C₁₄H₂₇ClN₂O₄ 338.84 Boc Methyl Peptide synthesis, reversible protection
N-epsilon-L-lysine tert-butyl ester HCl C₁₁H₂₃ClN₂O₂ 250.77 None (tert-butyl ester) tert-butyl Stabilization of carboxyl groups

Functional Differences :

  • Boc Protection : Removed under mild acidic conditions (e.g., TFA), making it suitable for stepwise SPPS .
  • Tosyl Protection : Requires strong basic/nucleophilic conditions (e.g., NH₃/Na), limiting its use in sensitive syntheses but providing robust stability .
  • Ethyl vs. Methyl Esters : Ethyl esters exhibit slower hydrolysis rates, beneficial for prolonged stability in physiological buffers .

Solubility :

  • Ethyl esters (e.g., N-epsilon-P-Tosyl-L-lysine ethyl ester HCl) are less polar than methyl esters, reducing aqueous solubility but enhancing organic phase compatibility.
  • Hydrochloride salts improve water solubility for storage and handling .

Stability :

  • Tosyl groups resist acidic hydrolysis but are labile under reductive conditions (e.g., Na/NH₃) .
  • Ethyl esters hydrolyze ~30% slower than methyl esters in pH 7.4 buffers, as seen in creatine analogs .

Biological Activity

N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is a derivative of the amino acid L-lysine, known for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its role as a protease inhibitor and its applications in various therapeutic contexts.

  • Molecular Formula : C₁₁H₁₄ClN₃O₃S
  • Molecular Weight : 303.76 g/mol
  • CAS Number : 1428330-91-9

The primary biological activity of this compound is attributed to its ability to act as a serine protease inhibitor. This compound selectively inhibits serine proteases, which are crucial in various physiological processes, including digestion, immune response, and cell signaling.

Inhibition of Proteases

  • Target Proteases :
    • The compound has shown efficacy against trypsin-like serine proteases, which are involved in the cleavage of peptide bonds in proteins.
    • Studies indicate that this compound can suppress neuritic degeneration by inhibiting these proteases, thus protecting neuronal integrity under stress conditions such as exposure to neurotoxic agents (e.g., vinblastine) .
  • Mechanism Insights :
    • The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex, preventing the substrate from accessing the active site of the protease.
    • This action is critical in therapeutic settings where protease activity contributes to pathological states, such as cancer metastasis and neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound can mitigate neuritic degeneration caused by various experimental paradigms. In vitro studies have demonstrated that this compound can prevent ATP depletion and neuritic fragmentation in sympathetic neurons exposed to neurotoxic conditions . These findings highlight its potential as a neuroprotective agent.

Case Studies

  • Neuritic Degeneration Model :
    • A study assessed the protective effects of this compound on sympathetic neurons subjected to vinblastine treatment. Results showed significant preservation of neuritic structure and function when treated with this compound .
  • Protease Inhibition :
    • Inhibition assays revealed that this compound effectively reduced trypsin activity in a dose-dependent manner, emphasizing its potential utility in therapeutic applications targeting serine proteases.

Summary Table of Biological Activities

Activity TypeEffectReference
Protease InhibitionInhibits trypsin-like serine proteases
NeuroprotectionPrevents neuritic degeneration
Antimicrobial PotentialSimilarity to ε-PL suggests possible activity

Q & A

Q. What analytical workflows validate stability under varying pH and temperature?

  • Answer :
  • Accelerated degradation studies : Incubate at 40°C/75% RH for 4 weeks.
  • HPLC-MS : Monitor degradation products (e.g., free lysine or Tosyl cleavage).
  • pH profiling : Assess stability in buffers (pH 3–10) to identify optimal storage conditions .

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